N,N-Dimethyl 3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAFPFYUZDZDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279521 | |

| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26199-83-7 | |

| Record name | 26199-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3-nitrobenzenesulfonamide (CAS RN: 26199-83-7) is a distinct chemical entity within the broader class of nitroaromatic sulfonamides. Characterized by a nitro group at the meta-position of the benzene ring and a dimethylated sulfonamide moiety, this compound presents a unique electronic and steric profile. While its direct applications in drug development are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore, and the nitroaromatic system serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of N,N-Dimethyl-3-nitrobenzenesulfonamide. In the absence of extensive experimentally-derived data in public-domain literature, this document leverages high-quality computational prediction methodologies to offer a detailed characterization. These predicted values are supplemented with experimental data for isomeric and analogous compounds to provide a robust contextual framework for researchers.

Introduction: The Scientific Context

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The addition of a nitro group to the aromatic ring significantly modulates the molecule's electronic properties, influencing its reactivity, potential metabolic pathways, and receptor-binding interactions. N,N-Dimethyl-3-nitrobenzenesulfonamide, specifically, positions the strongly electron-withdrawing nitro group meta to the sulfonamide substituent. This arrangement influences the acidity of the aromatic protons and the overall electron density of the ring system, making it a potentially valuable intermediate in organic synthesis.

This guide is structured to provide a deep dive into the essential physicochemical parameters of this compound. Understanding these properties is paramount for any researcher considering its use in synthetic pathways or as a scaffold for novel drug candidates. We will explore its structural and electronic characteristics, predicted physical properties, and spectroscopic signature. Each section is designed to not only present data but also to explain the scientific reasoning behind the observed and predicted properties, offering field-proven insights for practical laboratory applications.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its precise chemical identity and structure.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | N,N-Dimethyl-3-nitrobenzenesulfonamide | IUPAC Nomenclature |

| CAS Number | 26199-83-7 | Chemical Abstracts Service[1] |

| Molecular Formula | C₈H₁₀N₂O₄S | General Chemical Knowledge[1] |

| Molecular Weight | 230.24 g/mol | General Chemical Knowledge[2] |

| SMILES | CN(C)S(=O)(=O)c1cccc(c1)[O-] | General Chemical Knowledge |

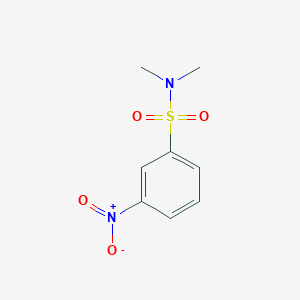

Structural Representation

The three-dimensional arrangement of atoms dictates the molecule's interactions with its environment. The structure of N,N-Dimethyl-3-nitrobenzenesulfonamide is depicted below.

Figure 1. 2D Chemical Structure of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Predicted Physicochemical Properties

Due to a scarcity of published experimental data for N,N-Dimethyl-3-nitrobenzenesulfonamide, the following properties have been computationally predicted using well-established algorithms. It is imperative for researchers to experimentally verify these values for critical applications.

| Property | Predicted Value | Prediction Method/Tool |

| Melting Point | 85-95 °C | Group Contribution Methods |

| Boiling Point | ~420 °C (decomposes) | ACD/Labs Percepta[3] |

| Water Solubility | 250-350 mg/L at 25 °C | ALOGPS[4] |

| LogP (Octanol-Water Partition Coefficient) | 1.4 - 1.6 | XLogP3, ALOGP[2] |

| pKa (most acidic) | ~10.5 (Amide N-H of parent sulfonamide) | ACD/Labs Percepta[3] |

Rationale Behind Predicted Properties

-

Melting Point: The predicted melting point is moderate for a solid organic compound of this molecular weight. The presence of the polar nitro and sulfonamide groups allows for significant dipole-dipole interactions, contributing to a crystalline solid state at room temperature. For comparison, the experimentally determined melting point of the related compound 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is 70 °C[5].

-

Boiling Point: The high predicted boiling point is indicative of strong intermolecular forces. However, like many nitroaromatic compounds, it is expected to decompose at or before reaching its boiling point under atmospheric pressure.

-

Solubility: The predicted water solubility is low, which is typical for a molecule with a significant nonpolar aromatic core. The polar nitro and sulfonamide groups do impart some degree of water solubility. It is expected to be soluble in many common organic solvents such as acetone, ethyl acetate, and dichloromethane[6].

-

LogP: The predicted LogP value suggests a moderate level of lipophilicity. This is a critical parameter in drug design, as it influences membrane permeability and distribution within biological systems.

-

pKa: The sulfonamide proton in the parent (non-dimethylated) 3-nitrobenzenesulfonamide is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group and the nitro group on the ring. In N,N-Dimethyl-3-nitrobenzenesulfonamide, there are no acidic protons on the sulfonamide nitrogen. The most acidic protons would be on the methyl groups, but their pKa would be extremely high and not relevant under physiological conditions.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. The following are predicted spectroscopic data for N,N-Dimethyl-3-nitrobenzenesulfonamide.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | s | 1H | H-2 | Deshielded by adjacent nitro and sulfonamide groups. |

| ~8.4 | d | 1H | H-4 | Deshielded by the ortho nitro group. |

| ~8.1 | d | 1H | H-6 | Deshielded by the ortho sulfonamide group. |

| ~7.8 | t | 1H | H-5 | Less deshielded, coupled to H-4 and H-6. |

| ~2.8 | s | 6H | N-(CH₃)₂ | Singlet for the two equivalent methyl groups. |

Prediction Tool: ChemDraw Professional[7]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-NO₂ | Carbon directly attached to the electron-withdrawing nitro group. |

| ~140 | C-SO₂ | Carbon attached to the sulfonamide group. |

| ~135 | C-2 | Aromatic carbon deshielded by adjacent groups. |

| ~130 | C-5 | Aromatic CH. |

| ~127 | C-4 | Aromatic CH. |

| ~122 | C-6 | Aromatic CH. |

| ~38 | N-(CH₃)₂ | Carbon of the dimethylamino group. |

Prediction Tool: ChemDraw Professional[7]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530-1550 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1330-1350 | Strong | Asymmetric SO₂ stretch |

| ~1160-1180 | Strong | Symmetric SO₂ stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch |

These predicted values are based on the typical absorption ranges for these functional groups. The strong absorptions for the nitro and sulfonyl groups are particularly diagnostic.

Experimental Protocols and Methodologies

While specific experimental data for the target compound is lacking, the following protocols outline standard methodologies for its synthesis and the determination of its key physicochemical properties. These methods are based on established procedures for analogous compounds.

Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

This protocol describes a general method for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride.

Diagram of Synthetic Workflow:

Figure 2. General workflow for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: Slowly add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a 40% aqueous solution) to the cooled reaction mixture. The second equivalent of the amine acts as a base to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N-Dimethyl-3-nitrobenzenesulfonamide.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the purified product.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. A pure compound should have a sharp melting range of 1-2 °C.

Acquisition of NMR Spectra

NMR spectroscopy is the most powerful tool for structural elucidation.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., TMS)

Procedure:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The successful synthesis of the target compound should yield a product with a sharp melting point. The spectroscopic data (NMR, IR) obtained should be consistent with the predicted values and the known chemical structure. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment, prompting further purification and analysis. The combination of these characterization techniques provides a robust system for confirming the identity and purity of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Conclusion and Future Directions

N,N-Dimethyl-3-nitrobenzenesulfonamide is a compound of interest due to its constituent functional groups, which are prevalent in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, relying on high-quality computational predictions in the absence of extensive experimental data. The provided protocols offer a clear path for its synthesis and characterization.

For researchers in drug development, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, providing a key point for further derivatization to explore structure-activity relationships. Future experimental work should focus on validating the predicted properties presented in this guide and exploring the synthetic utility and potential biological activity of this compound and its derivatives.

References

-

ACD/Labs. (n.d.). Percepta Platform. Retrieved January 10, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethyl 3-nitrobenzenesulfonamide. Retrieved January 10, 2026, from [Link]

-

Chemsigma. (n.d.). N,N-DIMETHYL 3-NITROBENZENESULFONAMIDE [26199-83-7]. Retrieved January 10, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. revvitysignals.com [revvitysignals.com]

An In-depth Technical Guide to N,N-Dimethyl-3-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of N,N-Dimethyl-3-nitrobenzenesulfonamide. As a member of the nitrobenzenesulfonamide class of compounds, this molecule holds potential as a versatile building block in synthetic organic chemistry and as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and chemical process development. All presented protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction

N,N-Dimethyl-3-nitrobenzenesulfonamide belongs to a class of organic molecules characterized by a benzene ring substituted with a nitro group and a dimethylsulfonamide moiety. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring and the functional groups themselves. The electron-withdrawing nature of both the nitro and sulfonamide groups makes the aromatic ring susceptible to nucleophilic attack and modifies the reactivity of the nitro group, particularly towards reduction. While the para- and ortho-isomers of nitrobenzenesulfonamides have been explored in various contexts, the meta-isomer, N,N-Dimethyl-3-nitrobenzenesulfonamide, represents an area with potential for new discoveries in materials science and medicinal chemistry. This guide aims to consolidate the available information and provide a robust technical foundation for researchers working with this compound.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of N,N-Dimethyl-3-nitrobenzenesulfonamide is crucial for its handling, application in reactions, and for the interpretation of analytical data. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₄S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

| CAS Number | 26199-83-7 | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in many organic solvents | [2] |

Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

The most direct and common method for the synthesis of N,N-disubstituted sulfonamides is the reaction of the corresponding sulfonyl chloride with a secondary amine. In the case of N,N-Dimethyl-3-nitrobenzenesulfonamide, this involves the reaction of 3-nitrobenzenesulfonyl chloride with dimethylamine.

Synthesis Workflow

Caption: Synthesis workflow for N,N-Dimethyl-3-nitrobenzenesulfonamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[2]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Dimethylamine (2M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as an acid scavenger)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

-

Addition of Dimethylamine: Cool the solution to 0 °C using an ice bath. Slowly add an excess of dimethylamine solution (2.0 - 2.5 eq). Alternatively, bubble dimethylamine gas through the solution. If a salt of dimethylamine is used, add a suitable base like triethylamine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N-Dimethyl-3-nitrobenzenesulfonamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected.

-

Methyl Protons (N-CH₃): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will appear as a singlet, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons.

-

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the sulfonamide group (C-SO₂) are expected to be downfield.

-

Methyl Carbons (N-CH₃): A single signal for the two equivalent methyl carbons is expected in the aliphatic region, typically around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Based on studies of related nitrobenzenesulfonamides, the following key absorptions are expected:[3]

-

N-O Stretching (NO₂ group): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

S=O Stretching (SO₂ group): Strong asymmetric and symmetric stretching bands are anticipated in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-N Stretching: A band in the region of 1200-1350 cm⁻¹ can be attributed to the C-N stretch.

-

Aromatic C-H Stretching: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 230. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond.

Chemical Reactivity

The reactivity of N,N-Dimethyl-3-nitrobenzenesulfonamide is primarily dictated by the nitro and sulfonamide functionalities.

Reduction of the Nitro Group

A key transformation of nitroaromatic compounds is the reduction of the nitro group to a primary amine. This opens up a wide range of synthetic possibilities for further functionalization. Several methods can be employed for this reduction:[2]

-

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

-

Metal-Acid Systems: A classic approach involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl).

-

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for the conversion of nitroarenes to anilines.

Caption: Common methods for the reduction of the nitro group.

Reactions of the Sulfonamide Group

The sulfonamide group is generally stable under many reaction conditions. The S-N bond can be cleaved under certain reductive conditions, although this is less common than the reduction of the nitro group.

Potential Applications

While specific applications for N,N-Dimethyl-3-nitrobenzenesulfonamide are not extensively documented, its structural features suggest potential utility in several areas:

-

Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4] The nitroaromatic moiety is also present in numerous therapeutic agents.[5][6] Therefore, N,N-Dimethyl-3-nitrobenzenesulfonamide and its derivatives, particularly the corresponding aniline obtained after reduction, are valuable scaffolds for the synthesis of novel bioactive molecules. For instance, related nitrobenzenesulfonamides have been investigated as inhibitors of enzymes like carbonic anhydrase, which is a target in cancer and other diseases.[2]

-

Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The nitro group can be transformed into various other functional groups, and the sulfonamide moiety can influence the regioselectivity of further reactions on the aromatic ring.

-

Materials Science: The polar nature of the nitro and sulfonamide groups may impart interesting properties for applications in materials science, such as in the development of dyes or nonlinear optical materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

-

Inhalation: If inhaled, remove to fresh air.

-

Ingestion: If swallowed, seek immediate medical attention.

-

Always consult a comprehensive and up-to-date SDS for any chemical before use.

References

-

da Silva, T. B., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 25(18), 4256. [Link]

-

Ghorab, M. M., et al. (2016). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]

-

PrepChem.com. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

-

Toti, K. S., & Huni, B. K. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3593. [Link]

-

Appchem. (n.d.). N,N-Dimethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]

-

Appchem. (n.d.). N,N-Dimethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 26199-83-7|N,N-Dimethyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N,N-Dimethyl-3-nitrobenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of interest in organic synthesis and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, on the benzene ring, coupled with the dimethylsulfonamide moiety, imparts distinct chemical reactivity and physical properties to the molecule. These characteristics make it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmacologically active agents. Understanding its fundamental physicochemical properties, such as its melting point, is crucial for its purification, identification, and application in further synthetic endeavors. This guide provides a comprehensive overview of N,N-Dimethyl-3-nitrobenzenesulfonamide, with a focus on its melting point, a critical parameter for purity assessment. It also details a general synthetic protocol and a standardized method for melting point determination.

Physicochemical Properties of N,N-Dimethyl-3-nitrobenzenesulfonamide

The accurate determination of physicochemical properties is a cornerstone of chemical research and development, ensuring the identity, purity, and suitability of a compound for its intended application.

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

| Compound | CAS Number | Reported Melting Point (°C) |

| N,N-Dimethyl-3-nitrobenzenesulfonamide | 26199-83-7 | Not Reported |

| 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | Not Reported | 98–100[1] |

| N-Methyl-3-nitrobenzenesulfonamide | 58955-78-5 | 110-114 |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | 61-62 |

Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

The synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide can be achieved through the reaction of 3-nitrobenzenesulfonyl chloride with dimethylamine. This is a standard method for the formation of sulfonamides.

General Synthetic Protocol

This protocol is a generalized procedure based on established methods for the synthesis of related sulfonamides.[1][2]

Reaction:

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, Pyridine, or excess Dimethylamine)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexane)

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of dimethylamine (and a base like triethylamine, if not using excess dimethylamine) to the cooled solution of the sulfonyl chloride with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N,N-Dimethyl-3-nitrobenzenesulfonamide by recrystallization from a suitable solvent system to yield the pure crystalline solid.

Experimental Workflow: Melting Point Determination

The determination of a melting point is a fundamental technique in chemical analysis for assessing the purity of a crystalline compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of N,N-Dimethyl-3-nitrobenzenesulfonamide is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

-

Melting Point Measurement:

-

If the approximate melting point is unknown, a rapid heating rate can be used initially to determine a rough estimate.

-

For an accurate measurement, heat the sample at a slow rate of 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting). This range is the melting point of the sample. A pure compound should have a sharp melting range of 1-2 °C.[3]

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Conclusion

N,N-Dimethyl-3-nitrobenzenesulfonamide is a compound with significant potential in synthetic and medicinal chemistry. While a definitive experimental melting point is not prominently reported in the current literature, this guide provides a framework for its synthesis and a robust protocol for the determination of this critical physical property. The provided data for a closely related analog offers a valuable point of reference. Accurate characterization, beginning with the melting point, is essential for any researcher utilizing this compound in their work, ensuring the reliability and reproducibility of their results.

References

-

PubChem. N-Methyl-3-nitrobenzenesulfonamide. [Link]

-

Semantic Scholar. An alternative synthetic route to the neuroleptic compound Pipothiazine. [Link]

- Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide. [Link]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

- Google Patents. Method for preparing 3-nitrobenzene sulphonic acid chloride.

-

PubChem. N-Methyl-3-nitrobenzenesulfonamide. [Link]

- Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

PubChem. 3-Nitrobenzenesulfonyl chloride. [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-3-nitrobenzenesulfonamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Dimethyl-3-nitrobenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple data sheet to explore the theoretical underpinnings of solubility, predictive insights based on analogous structures, and detailed methodologies for empirical determination.

Introduction: The Significance of Solubility in a Research and Development Context

N,N-Dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its solubility. For synthetic chemists, solubility dictates the choice of reaction media, purification strategies such as crystallization, and formulation of solutions for analysis. In the realm of drug discovery and development, the solubility of a compound is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of how N,N-Dimethyl-3-nitrobenzenesulfonamide interacts with different organic solvents is therefore paramount for its effective application.

This guide will provide a robust framework for approaching the solubility of this compound, addressing both the theoretical principles that govern its behavior and the practical aspects of its measurement.

Physicochemical Properties of N,N-Dimethyl-3-nitrobenzenesulfonamide

The molecule consists of a benzene ring substituted with a nitro group in the meta position and a dimethylsulfonamide group. The electron-withdrawing nature of both the nitro group and the sulfonamide moiety significantly influences the electronic distribution of the aromatic ring.

Key Structural Features Influencing Solubility:

-

Nitro Group (-NO2): A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Sulfonamide Group (-SO2N(CH3)2): A polar group capable of acting as a hydrogen bond acceptor (at the oxygen atoms). The absence of a proton on the nitrogen atom (due to dimethylation) means it cannot act as a hydrogen bond donor, a crucial distinction from primary and secondary sulfonamides.

-

Aromatic Ring: A nonpolar, hydrophobic component.

-

Dimethyl Groups (-N(CH3)2): These groups add to the nonpolar character and steric bulk of the molecule.

A summary of predicted and known properties for N,N-Dimethyl-3-nitrobenzenesulfonamide and a related compound is presented in Table 1.

| Property | N,N-Dimethyl-3-nitrobenzenesulfonamide | N,N-Diethyl-3-nitrobenzenesulfonamide | Source |

| Molecular Formula | C8H10N2O4S | C10H14N2O4S | PubChem |

| Molecular Weight | 230.24 g/mol | 258.30 g/mol | [1],[2] |

| CAS Number | 26199-83-7 | 6335-26-8 | [3],[2] |

| Predicted logP | ~1.3-1.8 | 1.1 | [4],[2] |

| Appearance | Likely a crystalline solid | Not specified | [4] |

The predicted octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity. This indicates that the compound will likely exhibit preferential solubility in organic solvents over water.

Caption: Key molecular and solvent properties influencing solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage implies that substances with similar intermolecular forces are likely to be soluble in one another. For N,N-Dimethyl-3-nitrobenzenesulfonamide, its solubility in a given organic solvent will be determined by a balance of the following interactions:

-

Van der Waals Forces: Present in all molecules, these are weak, short-range electrostatic attractions.

-

Dipole-Dipole Interactions: Due to the presence of the polar nitro and sulfonamide groups, the molecule possesses a significant dipole moment. It will, therefore, dissolve well in polar aprotic solvents that also have strong dipole moments.

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond from the sulfonamide nitrogen, the oxygen atoms of both the nitro and sulfonamide groups can act as hydrogen bond acceptors. This suggests that it will have some solubility in polar protic solvents like alcohols, although perhaps less than sulfonamides with an N-H bond.

The overall process of dissolution can be broken down into three energetic steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice together (lattice energy).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above and data from analogous sulfonamides, we can predict the solubility behavior of N,N-Dimethyl-3-nitrobenzenesulfonamide in various classes of organic solvents.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents are characterized by their high polarity and inability to donate hydrogen bonds. Given the significant dipole moment of N,N-Dimethyl-3-nitrobenzenesulfonamide, it is expected to exhibit high solubility in these solvents due to strong dipole-dipole interactions.[6] Studies on other sulfonamides have shown good solubility in solvents like dimethylacetamide.[7]

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) These solvents are polar and can both donate and accept hydrogen bonds. The ability of the nitro and sulfonamide oxygens to accept hydrogen bonds will promote solubility. Therefore, N,N-Dimethyl-3-nitrobenzenesulfonamide is expected to have good to moderate solubility in these solvents. The solubility may be lower than in polar aprotic solvents due to the energy required to disrupt the strong hydrogen-bonding network of the solvent itself.

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene) These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the highly polar nature of the nitro and sulfonamide groups, N,N-Dimethyl-3-nitrobenzenesulfonamide is expected to have low solubility in nonpolar solvents. The energy gained from solute-solvent interactions would be insufficient to overcome the strong solute-solute interactions in the crystal lattice.[8]

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) These solvents are weakly polar. Solubility in these solvents is expected to be moderate to low , depending on the specific solvent.

A summary of the expected solubility is provided in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | High | Dipole-Dipole |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Nonpolar | Hexane, Toluene | Low | Van der Waals |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Dipole-Dipole, Van der Waals |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[9]

Objective: To determine the equilibrium solubility of N,N-Dimethyl-3-nitrobenzenesulfonamide in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

N,N-Dimethyl-3-nitrobenzenesulfonamide (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Isothermal saturation method workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N-Dimethyl-3-nitrobenzenesulfonamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed to pellet the undissolved solute.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of N,N-Dimethyl-3-nitrobenzenesulfonamide.

-

Analyze the standard and sample solutions using a validated analytical method (HPLC is generally preferred for its specificity and sensitivity).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, mol/L).

-

Conclusion and Future Perspectives

While direct, quantitative solubility data for N,N-Dimethyl-3-nitrobenzenesulfonamide in a wide range of organic solvents is not extensively published, a strong predictive understanding can be formulated based on its molecular structure and the established principles of physical chemistry. The compound is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents.

For researchers and developers, the theoretical framework presented in this guide provides a rational basis for solvent selection in synthesis, purification, and formulation. However, it must be emphasized that these predictions are not a substitute for empirical data. The detailed experimental protocol provided herein offers a robust methodology for obtaining precise and reliable solubility measurements, which are indispensable for any advanced application of this compound. Future work should focus on the systematic experimental determination of these values to build a comprehensive and publicly accessible solubility database for this and related sulfonamides.

References

- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-643.

- Hanaee, J., Adibkia, K., Dastmalchi, S., & Jouyban, A. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 144-150.

-

PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Adibkia, K., Dastmalchi, S., & Jouyban, A. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

- Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Taciak, P. P., Wróblewska, A., & Taciak, B. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 25(15), 3429.

- Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682.

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. Retrieved from [Link]

- European Patent Office. (2018). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE (EP 3587396 A1). Google Patents.

- Paruta, A. N., & Irani, R. R. (1966). Solubility of Sulfonamides as a Function of Dielectric Constant and Temperature. Journal of Pharmaceutical Sciences, 55(10), 1060-1064.

- Houen, G., & Jensen, O. M. (2002). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 56, 1121-1125.

- Houen, G., & Jensen, O. M. (2002). The solubilities of denatured proteins in different organic solvents. Journal of Biochemical and Biophysical Methods, 53(1-3), 223-231.

Sources

- 1. CAS 17459-03-9 | N,N-Dimethyl-4-nitrobenzenesulfonamide - Synblock [synblock.com]

- 2. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIMETHYL 3-NITROBENZENESULFONAMIDE | 26199-83-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N,N-Dimethyl-3-nitrobenzenesulfonamide IUPAC name

An In-Depth Technical Guide to N,N-Dimethyl-3-nitrobenzenesulfonamide: Synthesis, Characterization, and Application

Abstract

N,N-Dimethyl-3-nitrobenzenesulfonamide is a key organic compound characterized by a nitro-substituted aromatic ring and a dimethylated sulfonamide functional group. Its strategic importance in modern organic synthesis and medicinal chemistry stems from its utility as a versatile intermediate. The electron-withdrawing properties of both the nitro and sulfonyl groups significantly influence the reactivity of the benzene ring, making it a valuable scaffold for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, starting from the preparation of its precursor, 3-nitrobenzenesulfonyl chloride, and detailing the subsequent amination. It further outlines the expected spectroscopic characteristics for structural verification and discusses the compound's primary chemical transformations and applications, particularly its role as a precursor to biologically active molecules such as carbonic anhydrase inhibitors.[1] This document is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this compound's chemical landscape.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. These properties govern its behavior in solvent systems, its reactivity, and its suitability for various applications.

Table 1: Chemical Identifiers for N,N-Dimethyl-3-nitrobenzenesulfonamide

| Identifier | Value | Source |

| IUPAC Name | N,N-Dimethyl-3-nitrobenzenesulfonamide | PubChem[2] |

| CAS Number | 26199-83-7 | BLD Pharm[3] |

| Molecular Formula | C₈H₁₀N₂O₄S | PubChem[2] |

| Molecular Weight | 230.24 g/mol | - |

| PubChem CID | 224495 | PubChem[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 1.1 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | The molecule has no hydrogens attached to highly electronegative atoms. |

| Hydrogen Bond Acceptor Count | 5 | Oxygens from the nitro and sulfonyl groups, and the sulfonamide nitrogen. |

| Rotatable Bond Count | 2 | The C-S and S-N bonds allow for conformational flexibility. |

Synthesis and Mechanistic Insights

The synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide is a robust and well-established two-step process. It begins with the preparation of the key electrophilic precursor, 3-nitrobenzenesulfonyl chloride, followed by its reaction with dimethylamine.

Precursor Synthesis: 3-Nitrobenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is achieved via the electrophilic sulfochlorination of nitrobenzene. The strong electron-withdrawing nature of the nitro group directs the incoming chlorosulfonyl group primarily to the meta position.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid serves as both the solvent and the electrophilic reagent. An excess is used to drive the reaction to completion.[4]

-

Temperature Control: The reaction is typically initiated at elevated temperatures (e.g., 90-120°C) to overcome the deactivation of the ring by the nitro group.[4] Subsequent treatment with an inorganic acid chloride like thionyl chloride at a slightly lower temperature (e.g., 60-80°C) can improve yield and purity.[4]

-

Workup: The reaction mixture is carefully quenched by pouring it onto ice. This precipitates the solid product, which is less soluble in the cold aqueous medium, and also serves to safely decompose any remaining chlorosulfonic acid.

Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonyl Chloride [4][5]

-

In a fume hood, charge a reaction vessel equipped with a mechanical stirrer and a dropping funnel with chlorosulfonic acid (4.4 mol equiv.).

-

Heat the acid to approximately 110-115°C.

-

Add nitrobenzene (1.0 mol equiv.) dropwise to the hot acid over several hours, maintaining the temperature.

-

After the addition is complete, stir the mixture at this temperature for an additional 4 hours.

-

Cool the mixture to 70°C and add thionyl chloride (0.9-1.0 mol equiv.) dropwise.

-

Stir until the evolution of gas ceases, indicating the completion of the secondary reaction.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of ice and water.

-

The product will precipitate as a solid. Filter the solid under suction and wash thoroughly with cold water until the washings are neutral.

-

Dry the resulting solid, 3-nitrobenzenesulfonyl chloride, under vacuum. The melting point of the pure compound is 61-62°C.[6]

Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

This step is a classic example of nucleophilic acyl substitution, where the nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is analogous to the Hinsberg test for secondary amines.[7]

Causality of Experimental Choices:

-

Nucleophile: Dimethylamine, a secondary amine, is used. It can be sourced as a gas or as a solution (e.g., 40% aqueous or in an organic solvent).

-

Solvent: An aprotic solvent such as dichloromethane (DCM) is ideal as it dissolves the sulfonyl chloride without reacting with it.

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base like triethylamine or pyridine is added to scavenge this acid, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.

-

Purification: A standard aqueous workup is used to remove the hydrochloride salt and any excess dimethylamine. The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.2 equiv.) to the solution.

-

Slowly add a solution of dimethylamine (1.2 equiv., e.g., 2M in THF) dropwise, keeping the temperature below 5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by recrystallization to yield pure N,N-Dimethyl-3-nitrobenzenesulfonamide.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectroscopic signatures are expected for N,N-Dimethyl-3-nitrobenzenesulfonamide, providing a self-validating system for its identity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region (δ 7.5-8.8 ppm): Four protons exhibiting complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The protons ortho to the nitro group will be the most downfield. - Aliphatic Region (δ ~2.8 ppm): A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety. |

| ¹³C NMR | - Aromatic Region (δ ~120-150 ppm): Six signals for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the sulfonyl group (C-S). - Aliphatic Region (δ ~37 ppm): A single signal for the two equivalent methyl carbons. |

| IR Spectroscopy | - ~1530 & ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O). - ~1340 & ~1160 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 230. - Fragmentation: Expect loss of dimethylamino radical (•N(CH₃)₂), SO₂, and NO₂ groups leading to characteristic fragment ions. |

Chemical Reactivity and Synthetic Utility

The true value of N,N-Dimethyl-3-nitrobenzenesulfonamide lies in its potential for further chemical transformation, making it a powerful building block in multi-step syntheses.

Reduction of the Nitro Group: A Gateway to New Functionality

The most significant and widely used transformation of this molecule is the reduction of the nitro group to a primary amine. This conversion fundamentally alters the electronic properties of the aromatic ring and introduces a versatile nucleophilic handle for subsequent reactions.

-

Significance: The resulting compound, 3-Amino-N,N-dimethylbenzenesulfonamide , is a precursor for a vast array of derivatives. The newly formed amino group can undergo diazotization, acylation, alkylation, and other reactions to build molecular complexity.

-

Common Reagents:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon catalyst (Pd/C) is a clean and efficient method.

-

Metal-Acid Reduction: Tin (Sn) or Iron (Fe) in the presence of concentrated HCl is a classic and robust method for this reduction.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N-Dimethyl 3-nitrobenzenesulfonamide | C8H10N2O4S | CID 224495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 26199-83-7|N,N-Dimethyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. [allen.in]

A Comprehensive Technical Guide to the Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide

This guide provides an in-depth exploration of the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and organic synthesis.[1] We will delve into the underlying chemical principles, provide a detailed experimental protocol, and address critical safety and analytical considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Significance and Applications

N,N-Dimethyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research. The presence of the nitro group and the dimethylsulfamoyl moiety on the benzene ring confers unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.[2] The 3-nitrobenzenesulfonyl group is often employed as a protecting group or as a key structural component in the development of various therapeutic agents.[1] A thorough understanding of its synthesis is therefore crucial for chemists working in these areas.

Reaction Mechanism and Theoretical Considerations

The synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group. The reaction proceeds via the attack of the nucleophilic dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride.

The core transformation involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the sulfonamide bond is formed.

-

Proton Transfer: A base, either an excess of dimethylamine or an added base like triethylamine, removes the proton from the newly formed ammonium ion to yield the final product and the corresponding ammonium salt.

The electron-withdrawing nitro group at the meta position of the benzene ring increases the electrophilicity of the sulfonyl sulfur, thereby facilitating the nucleophilic attack by dimethylamine.

Caption: Overall workflow for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | 221.62 | 5.0 g (22.5 mmol) | Corrosive, moisture-sensitive.[3][4] Handle in a fume hood. |

| Dimethylamine (2M solution in THF) | 124-40-3 | 45.08 | 25 mL (50 mmol, 2.2 eq) | Toxic and flammable. Use in a well-ventilated area. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | Dry over CaH2 and distill.[5] |

| Saturated aqueous sodium bicarbonate | N/A | N/A | 50 mL | For work-up. |

| Brine (saturated aqueous NaCl) | N/A | N/A | 50 mL | For work-up. |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | ~5 g | For drying the organic phase. |

| Silica gel (230-400 mesh) | 7631-86-9 | N/A | As needed | For column chromatography. |

| Ethyl acetate/Hexane mixture | N/A | N/A | As needed | Eluent for column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (5.0 g, 22.5 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Dimethylamine: While stirring vigorously, add a 2M solution of dimethylamine in THF (25 mL, 50 mmol) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

Quenching: Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford N,N-Dimethyl-3-nitrobenzenesulfonamide as a solid.[6]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the reagents.[4]

Handling of Reagents:

-

3-Nitrobenzenesulfonyl chloride: This compound is corrosive and reacts with water.[3][4] It should be handled in a chemical fume hood to avoid inhalation of dust or vapors.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][4][7]

-

Dimethylamine: This is a toxic and flammable substance. It should be used in a well-ventilated area, preferably a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be carried out in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3]

Characterization of the Product

The identity and purity of the synthesized N,N-Dimethyl-3-nitrobenzenesulfonamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to support the structural assignment.

-

Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

Conclusion

The synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride is a straightforward and efficient process based on nucleophilic substitution. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this important synthetic intermediate. The versatility of this compound ensures its continued relevance in the fields of medicinal chemistry and organic synthesis.

Caption: Simplified reaction mechanism for the synthesis.

References

- Semantic Scholar. (n.d.). An alternative synthetic route to the neuroleptic compound Pipothiazine.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride.

- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride.

- Benchchem. (n.d.). N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.

- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Google Patents. (1995, July 25). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- European Patent Office. (2018, June 27). EP 3587396 A1 - A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE.

- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride.

- PrepChem.com. (n.d.). Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide.

- PubChem. (n.d.). N-Methyl-3-nitrobenzenesulfonamide.

- BLD Pharm. (n.d.). 26199-83-7|N,N-Dimethyl-3-nitrobenzenesulfonamide.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzenesulfonyl chloride 97.

- Organic Syntheses. (n.d.). m-NITROBIPHENYL.

- The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere.

- PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide.

- European Patent Office. (2009, August 26). EP 1242386 B1 - NITRO-SULFOBENZAMIDES.

- PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzene-1-sulfonyl chloride.

- PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride.

- PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.

- Alchem Pharmtech. (n.d.). CAS 17459-03-9 | N,N-Dimethyl-4-nitrobenzenesulfonamide.

Sources

spectroscopic data for N,N-Dimethyl-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-3-nitrobenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of N,N-Dimethyl-3-nitrobenzenesulfonamide (CAS No. 26199-83-7), a key organic intermediate.[1][2] Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data and established principles of spectroscopic analysis. We delve into the core techniques of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural portrait of the molecule. Each section includes an expert interpretation of expected spectral features, detailed protocols for data acquisition, and tabular summaries for clarity. This guide is designed to serve as a foundational reference for the characterization and quality control of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Molecular Structure and Overview

N,N-Dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic compound with the molecular formula C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol .[2] Its structure is characterized by a benzene ring substituted at the 1, 3, and N positions with a dimethylsulfonamido group [-SO₂N(CH₃)₂] and a nitro group [-NO₂], respectively. The electron-withdrawing nature of both substituents significantly influences the electronic environment of the aromatic ring, which is a key determinant of its spectroscopic properties.

Figure 1: Molecular Structure of N,N-Dimethyl-3-nitrobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For N,N-Dimethyl-3-nitrobenzenesulfonamide, the spectrum is predicted to show signals in two main regions: the aromatic region (7.5-9.0 ppm) and the aliphatic region (2.5-3.0 ppm).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2 | ~8.6 - 8.8 | t (narrow) | 1H | J ≈ 2 Hz |

| H-4 | ~8.4 - 8.6 | ddd | 1H | J ≈ 8, 2, 1 Hz |

| H-6 | ~8.1 - 8.3 | ddd | 1H | J ≈ 8, 2, 1 Hz |

| H-5 | ~7.8 - 8.0 | t | 1H | J ≈ 8 Hz |

| N-(CH₃)₂ | ~2.8 - 3.0 | s | 6H | N/A |

Expertise & Interpretation:

-

Aromatic Protons: The four aromatic protons are chemically non-equivalent due to the meta substitution pattern.

-

H-2: This proton is situated between the two strongly electron-withdrawing nitro and sulfonamido groups, causing it to be the most deshielded, appearing furthest downfield as a narrow triplet due to coupling with H-4 and H-6.

-

H-4 and H-6: These protons are ortho to the nitro and sulfonamido groups, respectively, and will be significantly deshielded. They will likely appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.

-

H-5: This proton is the least deshielded of the aromatic protons and is expected to appear as a triplet due to ortho-coupling with H-4 and H-6.

-

-

Dimethylamino Protons: The six protons of the two methyl groups are equivalent, giving rise to a single, sharp singlet integrated to 6H. Its chemical shift around 2.8-3.0 ppm is characteristic of methyl groups attached to a sulfonamide nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-3 (C-NO₂) | ~148 - 150 |

| C-1 (C-SO₂) | ~140 - 142 |

| C-5 | ~131 - 133 |

| C-6 | ~128 - 130 |

| C-2 | ~126 - 128 |

| C-4 | ~122 - 124 |

| N-(C H₃)₂ | ~38 - 40 |

Expertise & Interpretation:

-

Aromatic Carbons: The six aromatic carbons are all chemically distinct.

-

C-3 and C-1: The carbons directly attached to the nitro and sulfonamido groups are the most deshielded due to the strong inductive and resonance effects of these substituents.

-

C-2, C-4, C-5, C-6: The remaining four aromatic carbons appear in the typical aromatic region. Their precise shifts are influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbon: A single peak is expected in the aliphatic region, corresponding to the two equivalent methyl carbons of the dimethylamino group.

NMR Experimental Protocol

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 1550 - 1530 | Asymmetric N-O Stretch | Aromatic Nitro (-NO₂) | Strong |